1-(1H-benzimidazol-1-yl)-3-[4-(propan-2-yl)phenoxy]propan-2-ol
Description
1-(1H-benzimidazol-1-yl)-3-[4-(propan-2-yl)phenoxy]propan-2-ol is a synthetic organic compound that belongs to the class of benzimidazole derivatives
Properties
IUPAC Name |
1-(benzimidazol-1-yl)-3-(4-propan-2-ylphenoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-14(2)15-7-9-17(10-8-15)23-12-16(22)11-21-13-20-18-5-3-4-6-19(18)21/h3-10,13-14,16,22H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUDJMQXBQEPNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(CN2C=NC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-benzimidazol-1-yl)-3-[4-(propan-2-yl)phenoxy]propan-2-ol typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid under acidic conditions.
Etherification: The next step involves the etherification of the benzimidazole derivative with 4-(propan-2-yl)phenol. This reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).
Hydroxylation: The final step involves the introduction of the hydroxyl group at the propan-2-ol position. This can be achieved through various methods, including the use of oxidizing agents or by direct hydroxylation using appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(1H-benzimidazol-1-yl)-3-[4-(propan-2-yl)phenoxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a suitable base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydrobenzimidazole derivatives.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
1-(1H-benzimidazol-1-yl)-3-[4-(propan-2-yl)phenoxy]propan-2-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and anti-microbial agent.
Pharmacology: It is investigated for its interactions with various biological targets, including enzymes and receptors.
Materials Science: It is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(1H-benzimidazol-1-yl)-3-[4-(propan-2-yl)phenoxy]propan-2-ol involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-benzimidazol-2-yl)-3-[4-(propan-2-yl)phenoxy]propan-2-ol
- 1-(1H-benzimidazol-1-yl)-3-[4-(methyl)phenoxy]propan-2-ol
- 1-(1H-benzimidazol-1-yl)-3-[4-(ethyl)phenoxy]propan-2-ol
Uniqueness
1-(1H-benzimidazol-1-yl)-3-[4-(propan-2-yl)phenoxy]propan-2-ol is unique due to its specific substitution pattern, which can influence its biological activity and chemical properties. The presence of the isopropyl group on the phenoxy ring can enhance its lipophilicity and potentially improve its interaction with hydrophobic targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
